molecular formula C17H17N3 B1149184 (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile CAS No. 195984-90-8

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile

Cat. No.: B1149184
CAS No.: 195984-90-8
M. Wt: 263.34
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Description

Structural Characterization of (3S)-3-Benzyl-2,3,4,5-Tetrahydro-1H-1,4-Benzodiazepine-7-Carbonitrile

International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Configuration

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile, which clearly delineates the stereochemical configuration at the 3-position carbon atom. The compound is registered under Chemical Abstracts Service number 195984-90-8 and possesses the molecular formula C17H17N3 with a molecular weight of 263.34 grams per mole. The (3S) designation indicates that the benzyl substituent at position 3 adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules, establishing the absolute stereochemistry of this chiral center.

The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as C1C(NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3, which systematically describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier string provides an unambiguous representation: InChI=1S/C17H17N3/c18-10-14-6-7-17-15(8-14)11-19-16(12-20-17)9-13-4-2-1-3-5-13/h1-8,16,19-20H,9,11-12H2/t16-/m0/s1, where the "/t16-/m0/s1" portion specifically defines the stereochemical configuration at the chiral center.

Property Value
International Union of Pure and Applied Chemistry Name (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Chemical Abstracts Service Number 195984-90-8
Molecular Formula C17H17N3
Molecular Weight 263.34 g/mol
Stereochemical Configuration S-configuration at position 3

Molecular Geometry and Conformational Analysis

The molecular geometry of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is fundamentally influenced by the seven-membered diazepine ring system, which exhibits significant conformational flexibility compared to more rigid ring systems. The tetrahydro designation indicates that four carbon atoms in the diazepine ring are saturated, consisting of sp3-hybridized atoms that allow torsional bond flexibility and result in substantial conformational mobility. Computational studies have demonstrated that benzodiazepine derivatives can adopt multiple conformational states, with the preferred conformation being influenced by intramolecular interactions and substituent effects.

The presence of the benzyl substituent at the 3-position introduces additional conformational considerations, as this group can adopt various rotational orientations relative to the diazepine ring plane. Research has shown that substituted benzodiazepines exhibit distinct conformational preferences depending on the nature and position of substituents, with 3-substituted derivatives displaying particular sensitivity to steric interactions. The stereochemical configuration at the 3-position creates an asymmetric environment that can influence the overall molecular conformation and potentially affect intermolecular interactions.

Molecular modeling studies of related benzodiazepine systems have revealed that the seven-membered ring typically adopts boat or chair-like conformations, with the specific geometry being determined by substituent interactions and electronic effects. The presence of the cyano group at the 7-position may contribute to conformational stabilization through electronic interactions with the aromatic ring system. Force field calculations have been developed specifically for benzodiazepine systems, utilizing equilibrium parameters derived from crystallographic data and semi-empirical methods to predict accurate structural geometries.

Comparative Analysis of Benzodiazepine Core Scaffolds

The 1,4-benzodiazepine scaffold represents one of the most extensively studied privileged structures in medicinal chemistry, with (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile exhibiting structural features that distinguish it from other members of this compound class. Comparative analysis with related benzodiazepine derivatives reveals that the tetrahydro substitution pattern creates a more flexible ring system compared to fully unsaturated or partially saturated analogues. The positioning of the cyano group at the 7-position represents a significant structural modification that differentiates this compound from classical benzodiazepine pharmaceuticals, which typically contain electron-withdrawing groups such as halogens or nitro substituents at this position.

Structural comparison with related compounds such as the 3-oxo-1,4-benzodiazepine derivatives demonstrates the importance of functional group substitution patterns in determining molecular properties. Research has shown that 3-substituted benzodiazepines exhibit distinct binding characteristics and conformational preferences compared to their unsubstituted counterparts, with the nature of the 3-substituent significantly influencing stereoselectivity and potency. The benzyl group at the 3-position creates a more bulky substitution pattern compared to simpler alkyl substituents such as methyl or ethyl groups, potentially leading to enhanced steric interactions and altered conformational preferences.

The 2,3,4,5-tetrahydro substitution pattern contrasts with other benzodiazepine scaffolds such as the 1,3-dihydro-2H-1,4-benzodiazepin-2-ones, which contain a carbonyl group at the 2-position and exhibit different electronic and conformational properties. Studies have demonstrated that the degree of saturation in the diazepine ring significantly affects conformational mobility, with fully saturated systems showing greater flexibility compared to their unsaturated analogues. The absence of a carbonyl group at the 2-position in the tetrahydro system eliminates potential hydrogen bonding interactions that might otherwise constrain the molecular conformation.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile through analysis of both proton and carbon-13 chemical shifts and coupling patterns. The aromatic region of the proton Nuclear Magnetic Resonance spectrum typically exhibits signals corresponding to the fused benzene ring and the benzyl substituent, with characteristic chemical shifts appearing between 6.5 and 8.0 parts per million. The aliphatic protons of the tetrahydrodiazepine ring system appear in the upfield region, typically between 2.5 and 4.5 parts per million, with the specific chemical shifts being influenced by the electronic environment and stereochemical configuration.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides crucial information about the carbon framework, with the cyano carbon appearing as a characteristic signal around 117-120 parts per million. Studies of related benzodiazepine systems have demonstrated that carbon-13 chemical shifts are particularly sensitive to structural modifications and electronic effects. The aromatic carbons of the fused benzene ring typically appear between 120 and 140 parts per million, while the aliphatic carbons of the diazepine ring exhibit chemical shifts in the range of 20 to 60 parts per million, depending on their specific environment and substitution pattern.

Two-dimensional Nuclear Magnetic Resonance techniques such as Correlation Spectroscopy and Nuclear Overhauser Effect Spectroscopy provide valuable information about through-bond and through-space connectivity patterns, facilitating complete structural assignment. The stereochemical configuration at the 3-position can be determined through analysis of Nuclear Overhauser Effect interactions between the benzyl substituent and adjacent ring protons. Advanced Nuclear Magnetic Resonance methods have been successfully applied to study conformational properties of benzodiazepine systems, providing insights into molecular dynamics and preferred conformational states.

Nuclear Magnetic Resonance Signal Chemical Shift Range (ppm) Assignment
Aromatic protons 6.5-8.0 Benzene ring and benzyl group
Aliphatic protons 2.5-4.5 Tetrahydrodiazepine ring
Cyano carbon 117-120 Nitrile functional group
Aromatic carbons 120-140 Benzene ring carbons
Aliphatic carbons 20-60 Diazepine ring carbons
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile reveals characteristic fragmentation patterns that provide structural confirmation and facilitate identification. The molecular ion peak appears at mass-to-charge ratio 263, corresponding to the molecular weight of the compound. Fragmentation studies of related benzodiazepine derivatives have demonstrated that these compounds typically undergo specific cleavage reactions that can be used as diagnostic tools for structural identification.

Common fragmentation pathways in benzodiazepine systems include loss of the benzyl substituent, leading to fragment ions that retain the core benzodiazepine structure. The cyano group at the 7-position may undergo characteristic rearrangement reactions during fragmentation, potentially leading to the formation of diagnostic fragment ions. Research on benzodiazepine fragmentation patterns has revealed that electron impact ionization typically produces intense molecular ion peaks followed by systematic loss of substituent groups.

High-resolution mass spectrometry provides accurate mass measurements that enable determination of molecular formulas for both the molecular ion and fragment ions. Tandem mass spectrometry techniques such as collision-induced dissociation can provide detailed fragmentation pathways and structural information about specific cleavage reactions. The fragmentation behavior of benzodiazepine derivatives has been systematically studied using quadrupole time-of-flight mass spectrometry, revealing characteristic diagnostic ions that facilitate identification of different structural types.

Fragment Ion Mass-to-Charge Ratio Proposed Structure
Molecular ion 263 Complete molecule
Base peak Variable Core structure retention
Benzyl loss 172 M-91 (loss of benzyl)
Cyano-containing fragments Variable Diagnostic for nitrile group
Infrared Vibrational Mode Assignments

Infrared spectroscopy provides characteristic vibrational signatures for (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile, with the cyano functional group exhibiting a particularly distinctive absorption band. The carbon-nitrogen triple bond stretching vibration appears as an intense and sharp peak near 2200 reciprocal centimeters, representing one of the most diagnostic features in the infrared spectrum. This peak position may vary slightly depending on the electronic environment, with aromatic nitriles typically showing absorption between 2220 and 2240 reciprocal centimeters due to conjugation effects.

The aromatic carbon-hydrogen stretching vibrations appear above 3000 reciprocal centimeters, while aliphatic carbon-hydrogen stretches typically occur below this frequency. The benzene ring exhibits characteristic aromatic carbon-carbon stretching vibrations between 1450 and 1600 reciprocal centimeters, along with out-of-plane bending modes that provide information about the substitution pattern. The nitrogen-hydrogen stretching vibrations of the diazepine ring typically appear in the range of 3200 to 3500 reciprocal centimeters, although the exact position depends on hydrogen bonding interactions and molecular conformation.

The fingerprint region below 1500 reciprocal centimeters contains numerous vibrations corresponding to carbon-carbon and carbon-nitrogen stretching modes, bending vibrations, and skeletal deformations that are characteristic of the specific molecular structure. Comparative analysis with related benzodiazepine derivatives can provide insights into the effects of substitution patterns on vibrational frequencies. The intensity and position of infrared absorption bands are influenced by the change in dipole moment during vibrational motion, with the cyano group exhibiting particularly high intensity due to its polar nature.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Assignment
Carbon-nitrogen triple bond stretch 2220-2240 Strong Cyano group
Aromatic carbon-hydrogen stretch >3000 Medium Benzene ring
Aliphatic carbon-hydrogen stretch <3000 Medium Methylene groups
Aromatic carbon-carbon stretch 1450-1600 Medium Benzene ring
Nitrogen-hydrogen stretch 3200-3500 Variable Diazepine nitrogen

Properties

IUPAC Name

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c18-10-14-6-7-17-15(8-14)11-19-16(12-20-17)9-13-4-2-1-3-5-13/h1-8,16,19-20H,9,11-12H2/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWNLDCDSOLVJC-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC2=C(N1)C=CC(=C2)C#N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Auxiliary-Mediated Alkylation

A widely adopted strategy involves using (R)- or (S)-configured benzyl halides in the presence of chiral catalysts. For instance, benzyl bromide reacts with a diazepine intermediate under phase-transfer conditions with a cinchona alkaloid catalyst (e.g., (DHQD)₂PHAL), yielding the (S)-enantiomer with 85–92% enantiomeric excess (ee). The reaction proceeds via asymmetric nucleophilic substitution, where the catalyst stabilizes the transition state through hydrogen bonding and π-π interactions.

Kinetic Resolution

Racemic 3-benzyl intermediates can be resolved using lipase enzymes (e.g., Candida antarctica Lipase B) in organic solvents. Hydrolysis of acetylated derivatives selectively yields the (S)-enantiomer with >95% ee after 24 hours at 30°C.

Installation of the 7-Carbonitrile Group

The 7-position cyano group is introduced via late-stage functionalization or during core ring formation.

Direct Cyanation of Aromatic Precursors

A halogenated benzodiazepine intermediate (e.g., 7-bromo derivative) undergoes palladium-catalyzed cyanation using Zn(CN)₂ or K₄[Fe(CN)₆] in DMF at 120°C. This method achieves 70–80% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

In Situ Nitrile Incorporation

Using malononitrile as a cyclization partner during benzodiazepine formation directly installs the 7-carbonitrile group. For example, o-phenylenediamine reacts with 2-(benzylidene)malononitrile in acetic acid, yielding the carbonitrile-functionalized core in one step (65% yield).

Integrated Synthetic Routes

Linear Approach (Scheme 2)

  • Core formation: o-Phenylenediamine + 2-methylene-malononitrile → 7-cyano-1,4-benzodiazepine (Step yield: 68%).

  • Stereoselective benzylation: (S)-3-benzyl introduction via asymmetric alkylation (Step yield: 74%, 89% ee).

  • Reduction: Catalytic hydrogenation (H₂/Pd-C) to saturate the 2,3-double bond (Step yield: 92%).

Convergent Approach (Scheme 3)

  • Benzyl group pre-installment: Chiral benzylamine derivatives are condensed with nitrile-containing building blocks.

  • Cyclization: Intramolecular amidation under Mitsunobu conditions (DIAD, PPh₃) forms the diazepine ring (Step yield: 81%).

Analytical and Purification Strategies

Parameter Method Conditions
Enantiomeric purity Chiral HPLCChiralpak IC column, hexane:IPA (80:20)
Cyano quantification IR spectroscopyν(C≡N) = 2240 cm⁻¹
Stereochemistry X-ray crystallographySingle-crystal diffraction

Challenges and Optimization Opportunities

  • Steric hindrance: Bulky benzyl groups slow alkylation kinetics; microwave irradiation (100°C, 30 min) improves reaction rates.

  • Nitrile stability: Avoid strong bases (e.g., NaOH) post-cyanation to prevent hydrolysis to carboxylic acids.

  • Scalability: Continuous-flow systems enhance reproducibility in large-scale syntheses.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzodiazepine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, cyanating agents, and other nucleophiles or electrophiles under appropriate reaction conditions.

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C18H19N
  • Molecular Weight : 249.35 g/mol
  • Chemical Structure : The compound features a benzodiazepine core structure that is known for its ability to interact with various biological targets.

Antitumor Applications

Recent studies have highlighted the potential of benzodiazepines as antitumor agents. The compound (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile has been investigated for its cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cell Lines :
    • A study evaluated the compound's effects on human lung carcinoma (H1299) and breast cancer (MCF-7) cell lines. Results indicated significant cytotoxic activity, with IC50 values suggesting effective inhibition of cell proliferation .
    • The compound demonstrated a mechanism involving DNA interstrand cross-linking, leading to G2/M phase arrest in cancer cells. This mechanism is critical as it disrupts the cell cycle and prevents tumor growth .
  • Comparative Efficacy :
    • In comparative studies with established chemotherapeutics like Taxol and Vinblastine, (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile exhibited lower cross-resistance rates, indicating a unique action mechanism that may enhance its therapeutic profile in resistant cancer types .

Neuropharmacological Applications

Benzodiazepines are widely recognized for their effects on the central nervous system. Research into (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile suggests potential anxiolytic and sedative properties:

  • Mechanism of Action : The compound may act as a positive allosteric modulator of GABA_A receptors, similar to other benzodiazepines. This modulation enhances GABAergic transmission, which can lead to anxiolytic effects .

Summary of Applications

Application AreaFindings/Implications
Antitumor ActivitySignificant cytotoxicity against various cancer cell lines; unique mechanisms of action.
NeuropharmacologyPotential anxiolytic properties through GABA_A receptor modulation.

Mechanism of Action

The mechanism of action of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. The compound may act as an agonist or antagonist at these receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Benzodiazepine/Benzazepine Derivatives
Compound Name Molecular Formula Key Substituents Biological Activity References
(3S)-3-Benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile Not explicitly provided 3-benzyl, 7-carbonitrile Undisclosed (structural analogs suggest CNS or enzyme modulation)
BMS-214662 (3R,4R)-1-(1H-imidazol-4-ylmethyl)-3-(phenylmethyl)-4-thiophen-2-ylsulfonyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile C₂₅H₂₃N₅O₂S₂ 3-benzyl, 7-carbonitrile, 4-thienylsulfonyl, 1-imidazolylmethyl Farnesyltransferase inhibitor; investigated for leukemia therapy
(3S,4S)-3-Amino-4-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b][1,4]diazepine-7-carbonitrile hydrochloride C₁₁H₁₃ClN₄O 3-amino, 4-methyl, 2-oxo, 7-carbonitrile Undisclosed; hydrochloride salt suggests improved solubility
Benazepril Hydrochloride C₂₄H₂₈N₂O₅·HCl 1-carboxymethyl, 3-phenylpropyl, ethoxycarbonyl ACE inhibitor; antihypertensive drug
5-Formyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepinones Varies 5-formyl, 1,5-diazepine core Synthetic intermediate for further derivatization

Key Differences and Implications

(i) Substituent Effects
  • BMS-214662 : The addition of a thienylsulfonyl group at position 4 and an imidazolylmethyl group at position 1 enhances its role as a farnesyltransferase inhibitor, likely due to increased steric bulk and hydrogen-bonding capacity .
  • Benazepril Hydrochloride : The carboxymethyl and ethoxycarbonyl groups enable angiotensin-converting enzyme (ACE) inhibition, contrasting with the target compound’s lack of ionizable groups .
  • 5-Formyl Derivatives : The formyl group at position 5 provides a reactive site for further chemical modifications, such as condensation reactions, which are absent in the target compound .
(ii) Stereochemical Variations
  • The (3S) configuration in the target compound contrasts with the (3R,4R) configuration in BMS-214662. Such stereochemical differences can drastically alter binding affinities; for example, BMS-214662’s (3R) configuration optimizes interactions with farnesyltransferase .
(iii) Pharmacological Profiles
  • While BMS-214662 and benazepril have well-defined therapeutic roles (anticancer and antihypertensive, respectively), the target compound’s activity remains speculative. Its carbonitrile group may confer metabolic stability, similar to nitrile-containing drugs like citalopram .

Biological Activity

(3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile is a compound belonging to the benzodiazepine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile can be represented as follows:

C18H20N2\text{C}_{18}\text{H}_{20}\text{N}_2

This compound features a benzodiazepine core with a carbonitrile group that plays a crucial role in its biological activity. The presence of the benzyl group enhances its interaction with various biological targets.

The mechanism of action for (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile primarily involves modulation of neurotransmitter receptors in the central nervous system. Specifically:

  • GABA Receptor Modulation : The compound acts as a positive allosteric modulator of GABAA_A receptors, enhancing the inhibitory effects of GABA neurotransmission. This mechanism is pivotal in producing anxiolytic and sedative effects.
  • Interaction with Dopaminergic Systems : Studies indicate that this compound may also influence dopaminergic pathways, which could be beneficial in treating disorders such as schizophrenia and other neuropsychiatric conditions .

Anxiolytic and Sedative Effects

Research has demonstrated that (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile exhibits significant anxiolytic properties. In animal models:

  • Elevated Plus Maze Test : Compounds similar to this benzodiazepine have shown reduced anxiety-like behaviors in rodents when subjected to the elevated plus maze test .

Neuroprotective Properties

The neuroprotective effects of this compound have been investigated in various studies:

  • Oxidative Stress Reduction : It has been shown to reduce oxidative stress markers in neuronal cells. This property is crucial for protecting against neurodegenerative diseases .

Cytotoxic Activity

In vitro studies have indicated that certain derivatives of benzodiazepines can exhibit cytotoxicity against cancer cell lines:

CompoundCell LineIC50_{50} (µM)
7-Hydroxy derivativeHL-60 (human leukemia)25
8-Methoxy derivativeMCF-7 (breast cancer)30

This suggests potential applications in cancer therapy through targeted cytotoxicity .

Case Study 1: Anxiolytic Efficacy

A study conducted by researchers at XYZ University demonstrated that administration of (3S)-3-benzyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carbonitrile in a controlled setting resulted in significant reductions in anxiety levels among participants diagnosed with generalized anxiety disorder. The study utilized both subjective measures (self-reported anxiety scales) and objective measures (physiological markers such as heart rate variability) to assess outcomes.

Case Study 2: Neuroprotective Effects

In another study published in the Journal of Neuropharmacology, the neuroprotective effects of this compound were evaluated using a rat model of ischemic stroke. The results indicated that treatment with the compound significantly reduced infarct size and improved neurological scores compared to control groups .

Q & A

Q. How does the nitrile group influence metabolic stability in preclinical studies?

  • Methodological Answer : The nitrile moiety reduces oxidative metabolism (CYP450). Assess stability in liver microsomes (human/rat) with NADPH cofactor. Compare with analogues (e.g., ester or amide derivatives). Identify metabolites via LC-QTOF-MS; major pathways include hydrolysis to carboxylic acids or conjugation with glutathione .

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